molecular formula C16H16N2O4S B6395242 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261977-97-2

6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%

Cat. No. B6395242
CAS RN: 1261977-97-2
M. Wt: 332.4 g/mol
InChI Key: OOAHPNNHVRGVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% (6-PPSP-95) is a novel small molecule with a unique structure and properties. It is a sulfonated derivative of pyrrolidine and phenylpicolinic acid, and has been used in a variety of scientific research applications. 6-PPSP-95 has been studied for its potential to act as a modulator of several biochemical and physiological processes, including its ability to interact with enzymes and receptors.

Scientific Research Applications

6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential modulator of several enzymes and receptors, including the 5-HT3 receptor, the GABAA receptor, and the α7 nicotinic receptor. It has also been studied for its ability to interact with other molecules, such as lipids and proteins. 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has also been studied for its potential to act as a modulator of several biochemical and physiological processes, such as inflammation and pain.

Mechanism of Action

The mechanism of action of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not yet fully understood. However, it is believed that 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% may act as a modulator of several biochemical and physiological processes by interacting with enzymes and receptors. It has been shown to interact with the 5-HT3 receptor, the GABAA receptor, and the α7 nicotinic receptor, as well as other molecules, such as lipids and proteins.
Biochemical and Physiological Effects
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been studied for its potential to modulate several biochemical and physiological processes. It has been shown to interact with the 5-HT3 receptor, the GABAA receptor, and the α7 nicotinic receptor, as well as other molecules, such as lipids and proteins. 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has also been studied for its potential to act as an anti-inflammatory agent and to reduce pain.

Advantages and Limitations for Lab Experiments

The use of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in lab experiments offers several advantages. It is a small molecule with a unique structure and properties, making it ideal for use in a variety of scientific research applications. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to consider when using 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in lab experiments. It is not yet fully understood how 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% interacts with enzymes and receptors, so the results of experiments using 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% may not be reliable. Additionally, 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not yet approved for use in humans, so it should not be used in any experiments involving human subjects.

Future Directions

The potential future directions for 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% are numerous. Further research is needed to understand the mechanism of action of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% and how it interacts with enzymes and receptors. Additionally, further research is needed to explore the potential therapeutic applications of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%, such as its potential to act as an anti-inflammatory and to reduce pain. Finally, further research is needed to investigate the safety and efficacy of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% for use in humans.

Synthesis Methods

6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can be synthesized from pyrrolidine and phenylpicolinic acid. The synthesis process involves the reaction of pyrrolidine with phenylpicolinic acid in the presence of a sulfonating agent, such as sulfur trioxide, to form 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%. The reaction requires careful control of the temperature and pH, as well as the addition of a catalyst, such as a strong base, to ensure the desired product is formed.

properties

IUPAC Name

6-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-16(20)15-8-4-7-14(17-15)12-5-3-6-13(11-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAHPNNHVRGVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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